molecular formula C24H24FN3O4 B2820304 2-((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide CAS No. 898416-92-7

2-((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide

Cat. No.: B2820304
CAS No.: 898416-92-7
M. Wt: 437.471
InChI Key: OPBAXCZTTMINBP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyran ring, and an acetamide group. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . Pyrans are six-membered heterocyclic, non-aromatic rings with one oxygen atom and five carbon atoms . Acetamide is an organic compound that acts as a functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For instance, the piperazine ring might be formed through the reaction of a diamine with a dicarbonyl compound . The pyran ring could be formed through a cyclization reaction . The acetamide group might be introduced through a reaction with acetic acid or acetic anhydride .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring would likely adopt a chair conformation, with the two nitrogen atoms in equatorial positions . The pyran ring could exist in a variety of conformations depending on the substitution pattern .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. For instance, the piperazine ring could undergo reactions at the nitrogen atoms, such as alkylation . The pyran ring could undergo reactions at the carbon atoms adjacent to the oxygen atom .

Scientific Research Applications

Facile Synthesis Routes

A study by Li et al. (2005) explored novel synthetic routes to create herbicidal 1-phenyl-piperazine-2,6-diones, demonstrating the potential agricultural applications of compounds with similar structural motifs. This synthetic approach uses methyl N-substituted iminomonoacetate as the starting material, establishing a foundation for creating derivatives with possible herbicidal activity Li et al., 2005.

Drug Synthesis and Isomerization

Shakhmaev et al. (2016) focused on the Fe-catalyzed synthesis of flunarizine and its (Z)-isomer, a well-known drug belonging to the calcium channel blockers, showcasing the chemical versatility and relevance in pharmaceutical synthesis of compounds within this chemical space Shakhmaev et al., 2016.

Anticonvulsant and Biological Activity

Obniska et al. (2015) synthesized a series of acetamides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid, evaluating their anticonvulsant activity. This research indicates the potential neurological applications of compounds structurally related to the query compound, highlighting the broad scope of research into their biological effects Obniska et al., 2015.

Antitumor Activities

Naito et al. (2005) investigated the synthesis and antitumor activity of 3-phenylpiperazinyl-1-trans-propenes, demonstrating significant cytotoxic activity against tumor cell lines. This study underlines the potential of compounds with similar structures in cancer research Naito et al., 2005.

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. It could also involve investigating its biological activity and potential applications in medicine or other fields .

Properties

IUPAC Name

2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O4/c25-20-8-4-5-9-21(20)28-12-10-27(11-13-28)15-19-14-22(29)23(16-31-19)32-17-24(30)26-18-6-2-1-3-7-18/h1-9,14,16H,10-13,15,17H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBAXCZTTMINBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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